Malondialdehyde tetrabutylammonium

Lipid peroxidation TBARS assay Analytical standardization

Malondialdehyde tetrabutylammonium salt is a crystalline, ready-to-weigh MDA source that eliminates variability from acetal hydrolysis. Unlike TMP/TEP—which generate ≥13 polymeric MDA species during acid hydrolysis, yielding non-linear TBARS standard curves—this salt dissolves directly for instant calibration. No 5-hour hydrolysis required. The tetrabutylammonium counterion enhances organic solvent solubility vs. the sodium salt (mp 245°C vs. 126–131°C). For lipid peroxidation quantification, forced degradation studies, and 3-alkoxy-2-propenal synthesis, MDA-TBA ensures batch-to-batch reproducibility.

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 100683-54-3
Cat. No. B1139546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalondialdehyde tetrabutylammonium
CAS100683-54-3
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+
InChIKeyGFXLQCGVBUWBHF-WLHGVMLRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malondialdehyde Tetrabutylammonium Salt (CAS 100683-54-3): Technical Overview for Analytical Standard Procurement


Malondialdehyde tetrabutylammonium salt (MDA-TBA, CAS 100683-54-3) is a crystalline organic salt comprising the malondialdehyde enolate anion paired with a tetrabutylammonium cation . It serves as a stabilized, ready-to-use source of malondialdehyde (MDA), the prototypical biomarker of lipid peroxidation and oxidative stress, in analytical, biochemical, and pharmaceutical research workflows . The compound circumvents the extreme instability and polymerization tendency of free MDA by providing a solid, weighable form suitable for precise standard curve generation without requiring in situ hydrolysis steps .

Why Malondialdehyde Tetrabutylammonium Salt Cannot Be Freely Substituted with Alternative MDA Sources


Generic substitution among MDA sources introduces quantifiable risks to experimental reproducibility and data validity. Free MDA (malondialdehyde) is inherently unstable, polymerizing rapidly upon generation from acetal precursors such as 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP) [1]. Studies demonstrate that even during acid-catalyzed hydrolysis of TMP/TEP, low-molecular-weight polymers begin forming before hydrolysis completes, with at least 13 distinct polymeric species detectable, each exhibiting different chromogenic reactivity in the widely used thiobarbituric acid (TBA) assay [2]. The sodium enolate salt of MDA, while more stable than free MDA, exhibits different solubility characteristics and a substantially higher melting point (245 °C vs. 126–131 °C), which can affect handling and formulation [3]. Consequently, selecting the tetrabutylammonium salt is not merely a vendor preference but a deliberate choice to eliminate batch-to-batch variability associated with incomplete or non-specific hydrolysis of acetal precursors [2].

Quantitative Differentiation Evidence: Malondialdehyde Tetrabutylammonium Salt Versus Closest Analogs and In-Class Candidates


Elimination of Polymerization Artifacts: MDA-TBA Salt vs. In Situ Hydrolyzed TMP/TEP

Acid hydrolysis of 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP) to generate MDA standards introduces significant polymerization artifacts that compromise assay linearity and accuracy. Gas-liquid and gel-filtration chromatographic analyses reveal that even while hydrolysis is still in progress, low-molecular-weight polymers of MDA begin to form [1]. After complete hydrolysis, at least 13 distinct polymeric MDA species can be detected, each exhibiting different colorimetric responses with the thiobarbituric acid (TBA) reagent at room temperature [2]. In contrast, the crystalline tetrabutylammonium salt of MDA provides a single, defined chemical entity, thereby eliminating this multi-species polymerization issue entirely .

Lipid peroxidation TBARS assay Analytical standardization

Thermal Stability and Handling: MDA-TBA Salt vs. Sodium MDA Enolate

The tetrabutylammonium salt of malondialdehyde exhibits a melting point of 126–131 °C . The sodium enolate salt of MDA, by comparison, possesses a significantly higher melting point of 245 °C with decomposition [1]. This lower melting point of the tetrabutylammonium salt is advantageous for certain synthetic applications where moderate thermal lability is required, such as in alkylation reactions to generate 3-alkoxy-2-propenals . While the sodium salt is noted for its greater inherent stability when stored under nitrogen at refrigerated temperatures [2], the tetrabutylammonium variant offers distinct handling advantages for organic-phase reactions and improved solubility in organic solvents.

Oxidative stress Synthetic chemistry Reagent handling

Purity Specification and Quality Control: MDA-TBA Salt vs. Commercial TMP

The malondialdehyde tetrabutylammonium salt is commercially available as an analytical standard with a certified purity of ≥96.0% (NT, titration) and an expiry period of 36 months under specified storage conditions (2–8 °C) . In comparison, 1,1,3,3-tetramethoxypropane (TMP), the most common alternative MDA precursor, is supplied with a purity specification of >98.0% by GC [1]. However, the TMP purity value does not account for the generation of MDA polymers and side products (e.g., β-alkoxyacrolein, 3,3-dialkoxypropionaldehyde) that form during the mandatory acid hydrolysis step [2]. Therefore, the effective yield of monomeric, assay-ready MDA from TMP is substantially lower and batch-dependent, whereas the tetrabutylammonium salt provides MDA in a direct, 1:1 molar stoichiometry without hydrolysis losses.

Analytical chemistry Quality control Standardization

Validated Use in Published Lipid Peroxidation Protocols

Malondialdehyde tetrabutylammonium salt is explicitly validated as the standard for MDA quantitation in peer-reviewed experimental protocols. For instance, in a published protocol for measuring oxidative damage in lung tissue and cell cultures, a standard curve was generated using MDA tetrabutylammonium salt (Sigma-Aldrich) for the thiobarbituric acid (TBA) method, with absorbance measured at 532 nm in a microplate reader . This direct protocol integration demonstrates the compound‘s suitability for generating calibration curves in biological matrices, a critical requirement for reproducible oxidative stress research. In contrast, protocols using TMP require an additional, non-trivial acid hydrolysis step (pH 1, 25 °C, 5 h) [1] that introduces variability in standard preparation [2].

Lipid peroxidation TBARS assay Protocol standardization

Recommended Application Scenarios for Malondialdehyde Tetrabutylammonium Salt Based on Quantitative Differentiation Evidence


Calibration Standard for High-Precision TBARS Assays in Oxidative Stress Research

Utilize malondialdehyde tetrabutylammonium salt as the primary calibration standard for thiobarbituric acid reactive substances (TBARS) assays in biological samples (e.g., tissue homogenates, plasma, cell lysates). The elimination of the ≥13 polymeric MDA species that form when using in situ hydrolyzed TMP/TEP ensures a linear and reproducible standard curve [1]. Direct preparation of standard solutions from the crystalline salt avoids the 5 h acid hydrolysis step (pH 1, 25 °C) required for TMP, significantly reducing protocol time and the potential for operator-dependent variability [2].

Synthesis of 3-Alkoxy-2-Propenals via Alkylation Reactions

Employ malondialdehyde tetrabutylammonium salt as a stable, pre-formed enolate source for the preparation of 3-alkoxy-2-propenals, versatile intermediates in organic synthesis [1]. The tetrabutylammonium counterion facilitates solubility in organic solvents, and the lower melting point (126–131 °C) compared to the sodium enolate salt (245 °C) enables easier handling and dissolution under milder conditions [2]. The compound‘s defined stoichiometry ensures precise control over reaction equivalents, a critical factor in multi-step synthetic sequences.

Pharmaceutical Development: Stability Testing and Formulation of Oxidation-Sensitive APIs

Integrate malondialdehyde tetrabutylammonium salt into forced degradation studies and stability-indicating assays for active pharmaceutical ingredients (APIs) susceptible to oxidative degradation [1]. The compound serves as a direct source of MDA to simulate lipid peroxidation products, enabling the assessment of API stability in lipid-based formulations [2]. The ≥96.0% purity and 36-month expiry period under refrigerated storage (2–8 °C) provide a reliable, long-term reference material for quality control laboratories .

Food Industry: Rancidity Marker for Quality Assurance and Shelf-Life Studies

Use malondialdehyde tetrabutylammonium salt as a quantitative standard for MDA determination in food products to assess rancidity and oxidative spoilage [1]. The compound‘s ready-to-use solid form eliminates the need for in-house generation of MDA standards from acetal precursors, reducing inter-laboratory variation in quality control protocols. This is particularly relevant for edible oils, processed meats, and cosmetic formulations where MDA levels are directly correlated with product quality and consumer safety [2].

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